

2-Trifluoromethyl-4-Chroman-4-ol: Technical Guide & Safety Profile

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Compound of Interest

Compound Name:	2-(Trifluoromethyl)chroman-4-ol
CAS No.:	1160217-16-2; 890095-07-5
Cat. No.:	B2460742

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Part 1: Executive Summary & Chemical Identity

2-Trifluoromethyl-4-chroman-4-ol (Systematic Name: 3,4-dihydro-2-(trifluoromethyl)-2H-1-benzopyran-4-ol) is a specialized fluorinated intermediate. It features a chroman (dihydrobenzopyran) core substituted with a trifluoromethyl group at the C2 position and a hydroxyl group at the C4 position. The presence of the electron-withdrawing trifluoromethyl (

) group significantly alters the electronic and lipophilic properties of the molecule compared to the parent 4-chroman-4-ol, enhancing its metabolic stability and binding affinity in medicinal chemistry applications.

Chemical Identification

Property	Data
Systematic Name	3,4-dihydro-2-(trifluoromethyl)-2H-1-benzopyran-4-ol
Common Name	2-Trifluoromethyl-4-chromanol
Molecular Formula	
Molecular Weight	218.17 g/mol
CAS Number	Research Intermediate (Note: Often referenced via its ketone precursor, 2-trifluoromethyl-4-chromanone, or the hemiketal form 2-hydroxy-2-(trifluoromethyl)chroman-4-one [CAS: 78605-60-4])
Chirality	Contains two stereocenters (C2 and C4).[1][2] Exists as cis and trans diastereomers, each with enantiomeric pairs ((2R,4R), (2S,4S), etc.).
Physical State	White to off-white solid (crystalline)
Solubility	Soluble in organic solvents (DCM, MeOH, EtOAc); poorly soluble in water.



Note on CAS Registry: As a specialized research intermediate, the specific CAS for the alcohol form is less commonly indexed in public commercial databases than its ketone precursors. Researchers should verify the specific stereoisomer (e.g., cis vs. trans) required for their application.

Part 2: Safety Data & Handling (GHS Classification)

Due to the structural similarity to other fluorinated chromanones and phenols, the safety profile is derived from the GHS (Globally Harmonized System) standards for this chemical class. It

acts as a skin, eye, and respiratory irritant.[3]

Hazard Identification (GHS-US/EU)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[2] [3]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.

Precautionary Protocols

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile rubber gloves recommended).
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 2-trifluoromethyl-4-chromanol typically proceeds via the reduction of the corresponding ketone, 2-trifluoromethyl-4-chromanone. The introduction of the

group is often achieved via cyclization of 2'-hydroxyacetophenones or phenols with trifluoroacetic anhydride or similar fluorinated building blocks.

Core Synthetic Workflow

- Precursor Formation: Cyclization of o-hydroxy-trifluoroacetophenone derivatives or reaction of phenol with trifluoroacetoacetate.

- Ketone Intermediate: Isolation of 2-trifluoromethyl-4-chromanone.
- Reduction: Stereoselective or non-stereoselective reduction of the ketone to the alcohol.

Detailed Protocol: Reduction of 2-Trifluoromethyl-4-Chromanone

Reagents: Sodium Borohydride (

), Methanol (

), Dichloromethane (

).

- Dissolution: Dissolve 1.0 equivalent of 2-trifluoromethyl-4-chromanone in anhydrous Methanol (0.5 M concentration).
- Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.
- Reduction: Add Sodium Borohydride (, 1.2 equivalents) portion-wise over 15 minutes.
 - Mechanism:[5] The hydride ion attacks the carbonyl carbon at C4. The bulky group at C2 will influence the stereochemical outcome (often favoring the trans isomer due to steric hindrance, though cis can form).
- Quenching: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC. Quench with saturated aqueous .
- Extraction: Evaporate methanol, dilute with water, and extract with DCM ().
- Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to separate diastereomers if necessary.

Synthesis Diagram (Graphviz)



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Caption: Logical workflow for the synthesis of 2-trifluoromethyl-4-chromanol from acetophenone precursors via the ketone intermediate.

Part 4: Applications in Drug Discovery

The 2-trifluoromethyl-4-chromanol scaffold is a "privileged structure" in medicinal chemistry. The

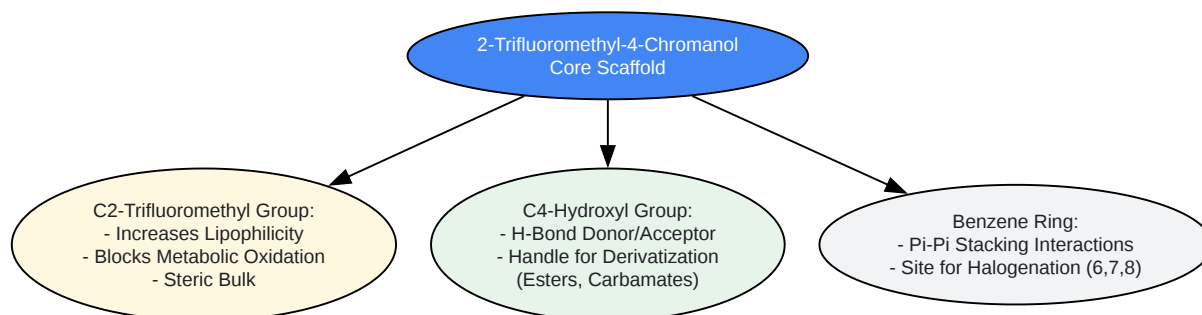
group enhances metabolic stability by blocking metabolic oxidation at the C2 position and increasing lipophilicity (LogP), which improves membrane permeability.

Key Therapeutic Areas

- Aldose Reductase Inhibitors (ARIs):
 - The chroman ring is the core scaffold for Sorbinil-like compounds. The 2-analog is investigated for improved potency in treating diabetic complications (neuropathy, retinopathy).
 - Mechanism:^[5] The hydroxyl group at C4 (or its derivatives) mimics the transition state of glucose reduction.
- SIRT2 Inhibitors:
 - Substituted 4-chromanols have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. The group occupies hydrophobic pockets in the enzyme active site.

- Chiral Building Blocks:
 - Enantiomerically pure 2-trifluoromethyl-4-chromanol is used to synthesize complex chiral ligands for asymmetric catalysis or as a core for glutamate receptor modulators.

Structure-Activity Relationship (SAR) Diagram



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Caption: Structure-Activity Relationship (SAR) analysis of the 2-trifluoromethyl-4-chromanol scaffold.

References

- PubChem. 2-Chloro-4-(trifluoromethyl)phenol and related Chroman derivatives. National Library of Medicine. Available at: [\[Link\]](#)
- Molaid Chemicals. 2-hydroxy-2-(trifluoromethyl)-4-chromanone (CAS 78605-60-4). [6] Available at: [\[Link\]](#)
- Google Patents. Process for the Preparation of Chroman-4-Acetic Acid Derivatives (FI94636B).

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